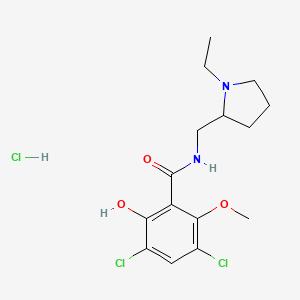
Raclopride Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raclopride Hydrochloride is a selective dopamine D2 receptor antagonist. It is commonly used in scientific research, particularly in the field of neuroimaging, due to its ability to be radiolabeled with isotopes such as carbon-11. This compound has been instrumental in studying the dopaminergic system in the brain, especially in conditions like Parkinson’s disease and Huntington’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Raclopride Hydrochloride typically involves the methylation of a desmethyl precursor. One common method includes the use of [11C]methyl iodide in a dimethylformamide (DMF) solution containing sodium hydride (NaH). This reaction yields [11C]raclopride with a radiochemical yield of 11-14% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Raclopride Hydrochloride primarily undergoes substitution reactions due to the presence of functional groups like hydroxyl and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, methylation of the desmethyl precursor yields this compound .
Applications De Recherche Scientifique
Raclopride Hydrochloride has a wide range of applications in scientific research:
Neuroimaging: It is used in positron emission tomography (PET) to study dopamine D2 receptor availability in the brain.
Parkinson’s Disease Research: It helps in understanding the competition between endogenous dopamine and radiolabeled Raclopride in the brain.
Huntington’s Disease Research: It is used to assess the severity of the disease by measuring cerebral D2 receptor binding.
Personality Disorders: Studies have investigated the relationship between D2 receptor binding capacity and personality traits.
Mécanisme D'action
Raclopride Hydrochloride acts as a selective antagonist on dopamine D2 receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in various brain functions. This inhibition helps in studying the dopaminergic system and its role in different neurological conditions .
Comparaison Avec Des Composés Similaires
Raclopride Hydrochloride is structurally related to other substituted benzamides like sulpiride and remoxipride. it has higher potency compared to these compounds. Unlike sulpiride and remoxipride, this compound is more selective for dopamine D2 receptors, making it a preferred choice for neuroimaging studies .
List of Similar Compounds
- Sulpiride
- Remoxipride
Conclusion
This compound is a valuable compound in scientific research, particularly in the field of neuroimaging. Its ability to selectively bind to dopamine D2 receptors and be radiolabeled makes it an essential tool for studying the dopaminergic system in various neurological conditions.
Propriétés
Formule moléculaire |
C15H21Cl3N2O3 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H |
Clé InChI |
ITLUETSTZABOFM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



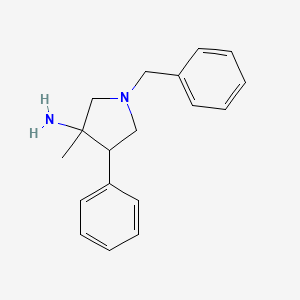
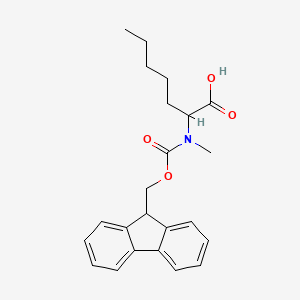
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
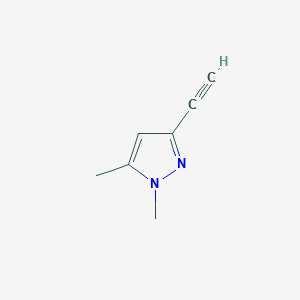
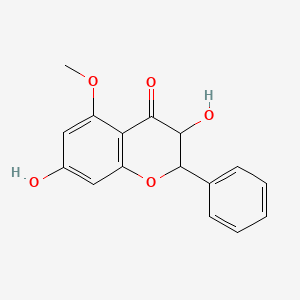
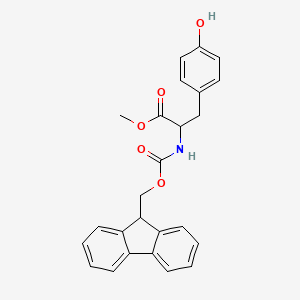
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

